(1E)-1-(2-thienyl)ethanone phenylhydrazone
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Overview
Description
(1E)-1-(2-thienyl)ethanone phenylhydrazone: is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents. This particular compound features a thienyl group (a sulfur-containing five-membered ring) and a phenylhydrazone moiety, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2-thienyl)ethanone phenylhydrazone typically involves the condensation reaction between 2-thienyl ethanone and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
2-thienyl ethanone+phenylhydrazine→(1E)-1-(2-thienyl)ethanone phenylhydrazone+water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1E)-1-(2-thienyl)ethanone phenylhydrazone can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the phenyl or thienyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.
Biology:
Antimicrobial Activity: Studies have shown that (1E)-1-(2-thienyl)ethanone phenylhydrazone exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound’s unique structure allows it to interact with various biological targets, making it a potential lead compound for drug discovery.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (1E)-1-(2-thienyl)ethanone phenylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
- (1E)-1-(2-hydroxyphenyl)ethanone phenylhydrazone
- (1E)-1-(2-thienyl)ethanone hydrazone
Comparison:
- Structural Differences: While similar compounds may have different substituents on the phenyl or thienyl rings, (1E)-1-(2-thienyl)ethanone phenylhydrazone is unique due to its specific combination of these groups.
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compounds, making this compound distinct in its chemical behavior.
- Biological Activity: The unique structure of this compound may confer specific biological activities not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H12N2S |
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Molecular Weight |
216.30 g/mol |
IUPAC Name |
N-[(E)-1-thiophen-2-ylethylideneamino]aniline |
InChI |
InChI=1S/C12H12N2S/c1-10(12-8-5-9-15-12)13-14-11-6-3-2-4-7-11/h2-9,14H,1H3/b13-10+ |
InChI Key |
QWAZWODLXPIHLO-JLHYYAGUSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=CS2 |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CS2 |
Origin of Product |
United States |
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